molecular formula C6H3ClINO2 B175260 1-Chloro-3-iodo-5-nitrobenzene CAS No. 123158-76-9

1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260
CAS No.: 123158-76-9
M. Wt: 283.45 g/mol
InChI Key: MHCNYROPQXSCSQ-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and nitro groups at the 1, 3, and 5 positions, respectively

Mechanism of Action

Safety and Hazards

“1-Chloro-3-iodo-5-nitrobenzene” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of chlorobenzene to form 1-chloro-3-nitrobenzene, followed by iodination to introduce the iodine substituent at the 3-position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine monochloride or iodine in the presence of a catalyst for iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and iodine monochloride are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Reduction: 1-Chloro-3-iodo-5-aminobenzene.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-iodo-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it a valuable intermediate in organic synthesis. The presence of both chlorine and iodine allows for selective substitution reactions, providing versatility in the synthesis of various derivatives.

Properties

IUPAC Name

1-chloro-3-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCNYROPQXSCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599418
Record name 1-Chloro-3-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-76-9
Record name 1-Chloro-3-iodo-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-iodo-5-nitroaniline (8.5 g) in ethanol (38 ml) was added concentrated sulphuric acid (4.4 ml) dropwise, then the solution was heated to reflux and solid sodium nitrite (4.9 g) added in small amounts over 30 minutes. The mixture was refluxed a further one hour and poured into ice water, the product extracted into ethyl acetate, washed with water and brine and the organic layer was dried over sodium sulfate. The solution was evaporated and the residue purified by column chromatography to give 5-chloro-3-iodonitrobenzene (3.4 g). δ (360 MHz, DMSO-d6) 8.28 (1H, d, 2-H), 8.35 (1H, d, 6-H) and 8.46 (1H, d, 4-H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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